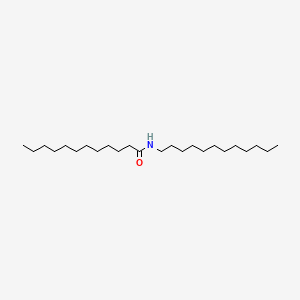
Dodecanamide, N-dodecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Dodecyldodecanamide is an organic compound with the molecular formula C24H49NO. It is a long-chain amide derived from dodecanoic acid and dodecylamine. This compound is known for its surfactant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
n-Dodecyldodecanamide can be synthesized through the amidation of dodecanoic acid with dodecylamine. The reaction typically involves heating the acid and amine together in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of n-dodecyldodecanamide often involves the use of heterogeneous catalytic methods. One such method includes the amidation of triglycerides under gaseous ammonia catalyzed by high-silica H-beta zeolite at elevated temperatures .
Analyse Chemischer Reaktionen
Types of Reactions
n-Dodecyldodecanamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group into an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary or secondary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
n-Dodecyldodecanamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products
Wirkmechanismus
The mechanism of action of n-dodecyldodecanamide primarily involves its surfactant properties. It can reduce the surface tension of aqueous solutions, allowing it to interact with and stabilize hydrophobic molecules in water. This property is particularly useful in the formation of micelles and other colloidal structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
n-Dodecylamine: A primary amine with similar surfactant properties.
n-Dodecanol: An alcohol with surfactant characteristics.
n-Dodecanoic acid: A fatty acid used in the synthesis of n-dodecyldodecanamide.
Uniqueness
n-Dodecyldodecanamide is unique due to its amide functional group, which provides distinct chemical reactivity compared to its analogs. The presence of both hydrophobic and hydrophilic regions in its structure makes it particularly effective as a surfactant .
Eigenschaften
CAS-Nummer |
33422-43-4 |
|---|---|
Molekularformel |
C24H49NO |
Molekulargewicht |
367.7 g/mol |
IUPAC-Name |
N-dodecyldodecanamide |
InChI |
InChI=1S/C24H49NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-24(26)22-20-18-16-14-12-10-8-6-4-2/h3-23H2,1-2H3,(H,25,26) |
InChI-Schlüssel |
GKCGAKGJCYKIIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNC(=O)CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















